Pyrene-1,3,6,8-tetramethanol

Description

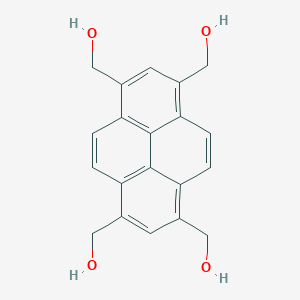

Pyrene-1,3,6,8-tetramethanol is a tetrasubstituted pyrene derivative featuring four methanol groups at the 1,3,6,8-positions. Substitution at these positions is strategically employed to modulate photophysical properties, inhibit π-stacking, and enhance stability for applications in optoelectronics, catalysis, and sensing . The planar pyrene core provides strong fluorescence and charge-carrier mobility, but unmodified pyrenes suffer from aggregation-induced quenching in solid states. Functionalization at the 1,3,6,8-positions disrupts π-stacking while preserving desirable electronic characteristics .

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[3,6,8-tris(hydroxymethyl)pyren-1-yl]methanol |

InChI |

InChI=1S/C20H18O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-6,21-24H,7-10H2 |

InChI Key |

DJMLWWMSCHAGPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2CO)CO)C=CC4=C(C=C(C1=C43)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,3,6,8-tetramethanol typically involves the functionalization of pyrene through electrophilic aromatic substitution reactions. One common method is the bromination of pyrene to form 1,3,6,8-tetrabromopyrene, followed by a nucleophilic substitution reaction with methanol to introduce the hydroxymethyl groups . The reaction conditions often include the use of bromine in nitrobenzene, followed by heating at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,3,6,8-tetramethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the hydroxymethyl groups can yield pyrene-1,3,6,8-tetramethyl.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to replace the hydroxymethyl groups.

Major Products:

Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.

Reduction: Pyrene-1,3,6,8-tetramethyl.

Substitution: Various pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrene-1,3,6,8-tetramethanol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.

Medicine: Explored for drug delivery systems and as a probe for studying biological interactions.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent photophysical properties

Mechanism of Action

The mechanism of action of pyrene-1,3,6,8-tetramethanol primarily involves its interaction with light and other molecules. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s photophysical properties. In biological systems, this compound can interact with biomolecules through π-π stacking and hydrophobic interactions, making it useful for bioimaging and drug delivery applications .

Comparison with Similar Compounds

Structural and Functional Variations

Key Compounds Compared :

1,3,6,8-Tetraphenylpyrene (TPPy)

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA-4NH2)

1,3,6,8-Tetrakis(4-ethynylbenzaldehyde)-pyrene (TEB PY)

Triazole-Substituted Pyrenes

1,3,6,8-Tetrakis(p-tolylthio)pyrene

Comparative Analysis

Photophysical and Catalytic Performance

- Quantum Yields :

- TPPy shows exceptional solution-phase fluorescence (Φf = 0.90) but severe quenching in solids due to residual π-interactions. Bulky aryl groups (e.g., pentaphenylphenyl) further suppress aggregation, improving solid-state efficiency .

- Triazole-substituted pyrenes exhibit moderate Φf (0.45–0.65), with alkyl chain length (decyl vs. benzyl) influencing emission wavelengths and lifetimes .

- Catalytic Activity: COFs derived from TEB PY (non-nitrogenous substituents) demonstrate superior hydrogen evolution rates (98 mmol h⁻¹ g⁻¹) compared to pyridine/pyrimidine analogs (22 and 6 mmol h⁻¹ g⁻¹) due to electron-rich frameworks enhancing HER driving forces .

- Thermal Stability :

Substituent Effects on π-Stacking and Symmetry

- Steric Hindrance : Bulky substituents (e.g., phenyl, p-tolylthio) at 1,3,6,8-positions create steric barriers, reducing π-stacking and excimer formation. For example, TPPy maintains blue emission in OLEDs due to inhibited aggregation .

- Symmetry : Short-axial symmetrical substitution (e.g., identical groups at 1,3,6,8-positions) enhances fluorescence quantum yields compared to asymmetrical derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.